molecular formula C12H16O4 B8374000 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

Cat. No. B8374000
M. Wt: 224.25 g/mol
InChI Key: KESYBLLBCRBOKL-UHFFFAOYSA-N
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Patent
US07371748B2

Procedure details

Magnesium (1.27 g, 0.053 mol), dried in an oven for 1 hr at 75° C., was stirred with THF (125 mL) in a 500 mL three-necked flask at reflux. A crystal of iodine was added followed by a solution of 4-methoxybromobenzene in THF (50 mL), added dropwise over 15 min. After the addition of 10 mL of the solution the reaction initiated. After complete addition of the solution, the reaction mixture was heated at reflux for 2 hrs. The resulting grey solution was cooled to 0° C. and a solution of 1,4-dioxepan-6-one (prepared as described in U.S. Pat. No. 4,410,354) (5.08 g, 0.044 mol) in THF (25 mL) was added dropwise. The reaction mixture was stirred at room temperature overnight then evaporated. The residue was acidified to pH=1 with 1N HCl and extracted with ether (2×250 mL). The ether extracts were washed with water, dried (MgSO4), filtered and concentrated to give a sticky brown solid (9.45 g). This was purified by column chromatography on silica gel eluting with ethyl acetate-hexanes. The relevant fractions were concentrated to give the desired product (6.21 g, 63%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].II.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9](Br)=[CH:8][CH:7]=1.[O:13]1[CH2:19][C:18](=[O:20])[CH2:17][O:16][CH2:15][CH2:14]1>C1COCC1>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:18]2([OH:20])[CH2:17][O:16][CH2:15][CH2:14][O:13][CH2:19]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)Br
Step Four
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC(C1)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
added dropwise over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
After complete addition of the solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×250 mL)
WASH
Type
WASH
Details
The ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(COCCOC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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